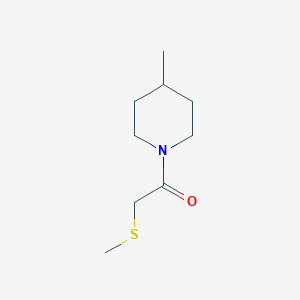
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide, commonly known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. CP-31398 is a p53-stabilizing agent that has been shown to restore the function of mutant p53, a commonly found cancer-associated protein.
Mechanism of Action
CP-31398 works by stabilizing the structure of mutant p53, allowing it to adopt the proper conformation for DNA binding and transcriptional activation. The molecule binds to the core domain of p53, inducing a conformational change that stabilizes the protein and restores its function. This leads to increased transcription of pro-apoptotic genes and decreased transcription of pro-survival genes, resulting in increased apoptosis and decreased tumor growth.
Biochemical and physiological effects:
CP-31398 has been shown to have a number of biochemical and physiological effects. The molecule has been shown to increase the transcriptional activity of mutant p53, leading to increased apoptosis and decreased tumor growth. CP-31398 has also been shown to induce cell cycle arrest and inhibit angiogenesis, further contributing to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
CP-31398 has a number of advantages for lab experiments. The molecule is relatively easy to synthesize and has been extensively studied, making it a well-established tool for studying mutant p53. However, CP-31398 also has some limitations. The molecule has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, CP-31398 has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are a number of future directions for research on CP-31398. One area of focus is the development of more potent and selective p53-stabilizing agents. Another area of focus is the study of CP-31398 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is ongoing research into the potential use of CP-31398 in other diseases, such as neurodegenerative disorders. Overall, CP-31398 represents a promising tool for the study and treatment of mutant p53-associated cancers, and ongoing research is likely to yield further insights into its potential applications.
Synthesis Methods
The synthesis of CP-31398 involves a multi-step process that starts with the reaction between 2-amino-4,6-dimethylpyrimidine and ethyl 2-bromoacetate to produce ethyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate. The resulting compound is then reacted with cyclopropylmethyl bromide to produce ethyl 2-(2-(cyclopropylmethylamino)-4,6-dimethylpyrimidin-5-yl)acetate. This compound is then hydrolyzed to produce CP-31398.
Scientific Research Applications
CP-31398 has been extensively studied for its potential use in cancer therapy. The molecule has been shown to restore the function of mutant p53, a commonly found cancer-associated protein. Mutant p53 is found in over 50% of all human cancers and is associated with poor prognosis and resistance to chemotherapy. CP-31398 has been shown to restore the transcriptional activity of mutant p53, leading to increased apoptosis and decreased tumor growth.
properties
IUPAC Name |
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17(9-10-7-8-10)15(20)13-11-5-3-4-6-12(11)14(19)18(2)16-13/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUSSYCCNHYFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N(C)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


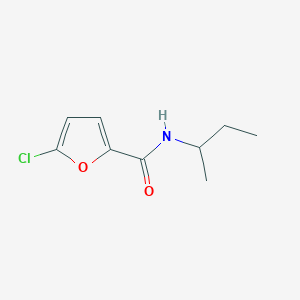
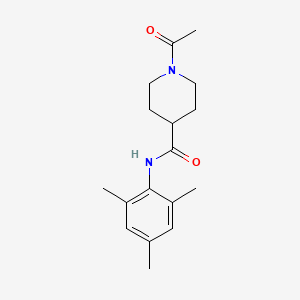
![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)

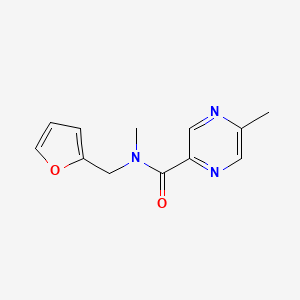
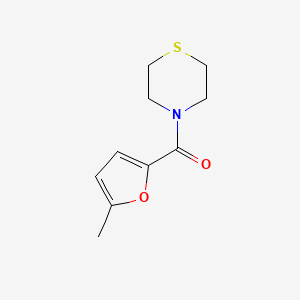
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)

![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)
![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
